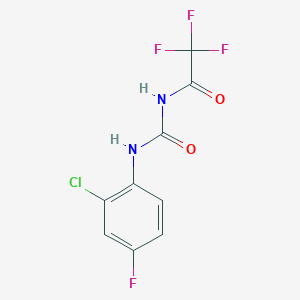![molecular formula C24H21F3N2O4 B284238 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide binds covalently to Cys481 in the active site of BTK, leading to the irreversible inhibition of its activity. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also been shown to inhibit the growth and survival of diffuse large B-cell lymphoma (DLBCL) cells. 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as venetoclax and lenalidomide.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible inhibition of BTK activity may limit its use in certain experimental settings. Additionally, 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has a short half-life in vivo, which may limit its efficacy in clinical applications.
Future Directions
For 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide research include the development of more potent and selective BTK inhibitors, as well as the exploration of its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide in clinical settings.
Synthesis Methods
The synthesis of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with 2-oxoethyl p-toluenesulfonate to form the intermediate, which is further reacted with 3-(trifluoromethyl)aniline to obtain 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide.
Scientific Research Applications
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in the signaling pathway that regulates B-cell development and survival. Inhibition of BTK by 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
properties
Molecular Formula |
C24H21F3N2O4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-2-32-21-9-4-3-8-20(21)29-22(30)15-33-19-12-10-16(11-13-19)23(31)28-18-7-5-6-17(14-18)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
SBNQUOOIKFXILJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)







